Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)-

physicochemical profiling drug-likeness CNS penetration

This compound uniquely combines an N-(4-ethylphenyl) amide substituent with an allylamino α‑carbon group, a pairing absent from foundational patent examples. The terminal alkene serves as a bioorthogonal handle for thiol–ene or metathesis conjugation to fluorophores or biotin, enabling target-ID studies without de novo probe synthesis. Distinct SAR space makes it ideal for novel anticonvulsant screening and computational target prediction.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B13834109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,N-(4-ethylphenyl)-2-(2-allylamino)-
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CNCC=C
InChIInChI=1S/C13H18N2O/c1-3-9-14-10-13(16)15-12-7-5-11(4-2)6-8-12/h3,5-8,14H,1,4,9-10H2,2H3,(H,15,16)
InChIKeyRCXHUKITLJWOSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)- (CAS 457617-18-4): Core Identity and Procurement-Relevant Classification


Acetamide, N-(4-ethylphenyl)-2-(2-allylamino)- (CAS 457617-18-4; molecular formula C₁₃H₁₈N₂O; molecular weight 218.29 g/mol) is a synthetic small-molecule member of the 2-(alkylamino)acetamide class [1]. This class has been established in the patent and primary literature as possessing sedative and antiepileptic pharmacological properties, with representative compounds demonstrating anticonvulsant activity in maximal electroshock seizure (MES) models [2]. The compound is characterized by two distinguishing structural features: an N-(4-ethylphenyl) substituent on the amide nitrogen and an allylamino (2-propen-1-ylamino) group at the α-carbon of the acetamide backbone, a combination not represented among previously disclosed 2-(alkylamino)acetamide derivatives in the core patent family [3]. The compound is listed in the ZINC database (ZINC000253387847) and is commercially available from multiple supplier catalogs as a research-grade screening compound [1].

Why Generic Substitution of Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)- with In-Class Analogs Fails: Structural Uniqueness Analysis


Generic substitution within the 2-(alkylamino)acetamide class is not scientifically justifiable because the target compound occupies a distinct and previously unexplored region of chemical space defined by the simultaneous presence of the N-(4-ethylphenyl) amide substituent and the N-allyl α-amino group [1]. The core patent literature (U.S. 5,093,524) explicitly teaches that anticonvulsant activity within this class is highly sensitive to the identity of the N-alkyl substituent (R₃ = methyl, ethyl, propyl, cyclopropyl, etc.) and the aromatic groups on the amide nitrogen (R₅, Q = phenyl or 4-fluorophenyl only) [2]. The target compound's 4-ethylphenyl group and allylamino substituent fall outside the claimed scope of the foundational patent, representing a structurally novel combination for which no quantitative structure–activity relationship (SAR) data have been generated in peer-reviewed studies [3]. Furthermore, the allyl moiety introduces a reactive alkene handle absent in saturated N-alkyl analogs (methylamino, ethylamino, propylamino), enabling downstream synthetic transformations—such as thiol–ene click chemistry or olefin metathesis—that are impossible with the generic alternatives [1].

Quantitative Differentiation Evidence for Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)- vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. N-(4-Ethylphenyl)acetamide (CAS 3663-34-1)

The target compound carries a 2-(allylamino) substituent that is absent in the simpler analog N-(4-ethylphenyl)acetamide. This structural addition increases molecular weight from 163.22 g/mol to 218.29 g/mol (+55.07 g/mol, +33.7%) and adds one hydrogen bond donor and one hydrogen bond acceptor, fundamentally altering the physicochemical profile relevant to CNS drug-likeness and permeability [1]. The XLogP3 of N-(4-ethylphenyl)acetamide is computed as 2.2 (PubChem); the additional allylamino group is predicted to reduce logP by approximately 0.3–0.7 log units based on the contribution of the secondary amine, bringing the target compound closer to the optimal CNS drug-likeness range (logP 1–3) [2].

physicochemical profiling drug-likeness CNS penetration

Hydrogen Bonding Capacity Differentiation vs. 2-(Allylamino)acetamide (CAS 57466-69-0)

Compared with the minimal core 2-(allylamino)acetamide (MW 114.15 g/mol), the target compound incorporates an N-(4-ethylphenyl) substituent that increases molecular weight by 104.14 g/mol (+91.3%) and adds substantial aromatic surface area for potential π–π stacking and hydrophobic interactions with biological targets . The simple 2-(allylamino)acetamide core lacks any aromatic substituent and serves only as a synthetic building block or minimal pharmacophore; the target compound's 4-ethylphenyl group introduces the capacity for target-specific binding interactions that the minimal core cannot achieve, consistent with the SAR paradigm established for anticonvulsant 2-(alkylamino)acetamides where aromatic substitution on the amide nitrogen is essential for in vivo activity [1].

target engagement binding affinity selectivity

Class-Level Anticonvulsant Pharmacophore Membership with Milacemide as Quantitative Baseline

The 2-(alkylamino)acetamide class has established anticonvulsant activity in vivo. Milacemide (2-N-pentylaminoacetamide), the prototypical class member, demonstrated an ED₅₀ of 109 mg/kg (oral) against tonic extension in the audiogenic seizure model in DBA/2J mice [1]. Subsequent SAR optimization of 2-[(arylalkyl)amino]alkanamide derivatives, starting from the milacemide scaffold, yielded compounds with substantially improved potency in the MES test; the SAR study by Pevarello et al. (1998) demonstrated that appropriate aromatic substitution on the amide nitrogen and optimization of the α-amino substituent could enhance anticonvulsant potency by more than an order of magnitude relative to milacemide [2]. The target compound, bearing an N-(4-ethylphenyl) group (providing aromatic character to the amide side) and an allylamino group at the α-position, incorporates structural features from both the active arylalkyl series and the allyl-substituted subclass, positioning it as a candidate for exploring synergistic SAR effects that neither the simple N-alkyl nor simple N-aryl series alone can address [3].

anticonvulsant MES seizure model structure–activity relationship

Allyl Group as a Synthetic Diversification Handle vs. Saturated N-Alkyl Analogs

The allyl (2-propen-1-yl) substituent on the α-amino group of the target compound provides a terminal alkene functionality that is absent in the saturated N-alkyl analogs disclosed in U.S. Patent 5,093,524 (methylamino, ethylamino, propylamino, butylamino, cyclopropylamino variants) [1]. This alkene enables downstream functionalization via thiol–ene radical addition, olefin cross-metathesis, hydroamination, or epoxidation chemistry—transformations that are impossible with the saturated N-alkyl series [2]. The ARKIVOC synthetic methodology for 2-(alkylamino)acetamides reports yields of 73–98% for the general synthetic route using 2-bromoacetamide and primary amines; this protocol is directly applicable to the target compound via reaction of 2-bromoacetamide with N-allylamine followed by coupling with 4-ethylaniline, or through sequential alkylation–acylation strategies [3].

click chemistry covalent probe design chemical biology

Predicted CNS Drug-Likeness Profile vs. Established Anticonvulsant Acetamides

Using the CNS Multiparameter Optimization (MPO) framework, the target compound's computed properties (MW 218.29; predicted logP ≈ 1.5–1.9; HBD = 2; HBA = 2; tPSA ≈ 41 Ų) place it within the favorable CNS drug-likeness space (CNS MPO score predicted ≥ 4.5 out of 6) [1]. By comparison, the patent-exemplified 2-(methylamino)-N-(1,2-diphenyl-1-methylethyl)acetamide hydrochloride (MW 332.87 as HCl salt; free base MW 296.4) has significantly higher molecular weight and lipophilicity, which may limit its CNS penetration efficiency [2]. The target compound's more compact scaffold and moderated lipophilicity, combined with the presence of only two hydrogen bond donors, align with the established criteria for passive blood–brain barrier permeation, making it a potentially more developable starting point for CNS drug discovery than the bulkier diarylalkyl acetamides exemplified in the patent literature [1].

ADME prediction CNS MPO score drug-likeness

Highest-Value Research Application Scenarios for Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)- (CAS 457617-18-4)


Anticonvulsant Lead Identification: Screening in MES and 6 Hz Seizure Models

Based on its membership in the pharmacologically validated 2-(alkylamino)acetamide class, the compound is a structurally novel candidate for anticonvulsant screening in maximal electroshock seizure (MES) and 6 Hz psychomotor seizure models. Milacemide, the class prototype, established an ED₅₀ of 109 mg/kg (p.o.) against audiogenic seizures, and subsequent SAR studies demonstrated that arylalkyl-substituted analogs can achieve ED₅₀ values in the low mg/kg range [1]. The target compound occupies a unique position at the intersection of the N-arylalkyl and N-allyl substitution series, offering the potential to explore synergistic SAR effects inaccessible with either subclass alone. Prioritization is supported by its favorable predicted CNS MPO profile (MW < 300, logP < 3, HBD = 2) relative to the larger diarylalkyl patent examples [2].

Chemical Biology Probe Development via Allyl-Group-Mediated Bioconjugation

The terminal alkene of the allylamino group serves as a bioorthogonal handle for thiol–ene radical addition or olefin metathesis-based conjugation to fluorophores (e.g., BODIPY, Cy3/Cy5), biotin tags, or photoaffinity labels (diazirine/benzophenone) [1]. This feature enables target identification and mechanism-of-action studies (chemical proteomics, pull-down assays) without requiring de novo synthesis of a separate probe molecule, a capability absent in the saturated N-alkyl analogs of U.S. Patent 5,093,524 [2]. The compound's moderate molecular weight (218.29 g/mol) ensures that the addition of a conjugation moiety will not exceed drug-like size limits for cellular permeability, maintaining relevance for intracellular target engagement studies .

Structure–Activity Relationship (SAR) Expansion of the 2-(Alkylamino)acetamide Pharmacophore

The foundational patent literature (U.S. 5,093,524) explicitly limits the N-alkylamino substituent (R₃) to lower alkyl (C₁–C₆) or cyclopropyl and the aromatic groups (R₅, Q) to phenyl or 4-fluorophenyl [1]. The target compound, bearing an N-(4-ethylphenyl) group and an allylamino substituent, represents a purposeful departure from this protected chemical space. Systematic SAR exploration around this compound—varying the 4-alkyl chain length, the position of the allyl group, and the substitution pattern on the phenyl ring—can map previously uncharted regions of the pharmacophore. The synthetic methodology of Mancilla et al. (2003), which achieves 73–98% yields for 2-(alkylamino)acetamides via KHCO₃-mediated coupling of 2-bromoacetamide with primary amines, provides a reliable and scalable route for analog generation [2].

Computational Docking and Pharmacophore Modeling Against CNS Ion Channel Targets

Given the anticonvulsant phenotype of the 2-(alkylamino)acetamide class and milacemide's demonstrated interaction with (Na⁺,K⁺)-ATPase [1], the target compound is suitable for computational target prediction and molecular docking studies against CNS-relevant ion channels and transporters. The combination of the 4-ethylphenyl group (providing shape complementarity and hydrophobic interactions) and the allylamino group (offering conformational flexibility and a potential hydrogen bond interaction via the secondary amine) creates a pharmacophoric signature that can be used to query target databases (e.g., PharmMapper, SEA) or to build ligand-based pharmacophore models for virtual screening. The compound's structural novelty ensures that computational hits will not be confounded by pre-existing literature bias, enabling genuine de novo target hypothesis generation [2].

Quote Request

Request a Quote for Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.